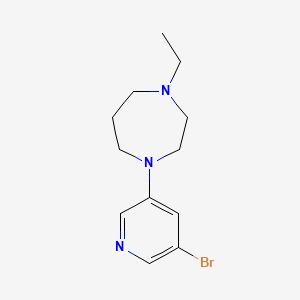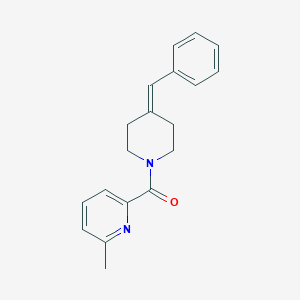
(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway for the regulation of cell growth and apoptosis.
Mécanisme D'action
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The this compound compound has been shown to have significant biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments is its specificity for the MDM2-p53 interaction. The compound has been shown to have minimal off-target effects, making it a reliable tool for studying the p53 pathway. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it challenging to work with.
Orientations Futures
There are several future directions for the research and development of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone. One of the most promising areas of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases, are also being explored. The use of this compound in combination with other cancer treatments is also an area of active research.
Méthodes De Synthèse
The synthesis of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves a multi-step process. The first step is the synthesis of 4-benzylpiperidine, which is then reacted with 4-chlorobutanal to form (4-benzylpiperidin-1-yl)-(oxan-4-yl)methanone.
Applications De Recherche Scientifique
The (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone compound has been widely studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(17-8-12-21-13-9-17)19-10-6-16(7-11-19)14-15-4-2-1-3-5-15/h1-5,14,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHBVDCRSMPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)
